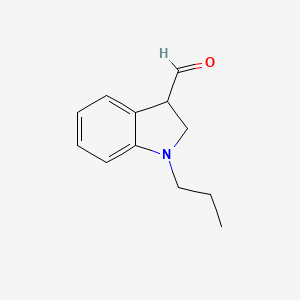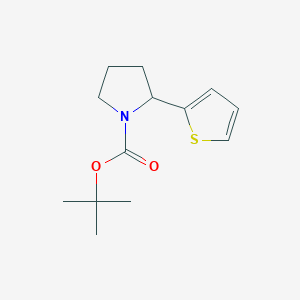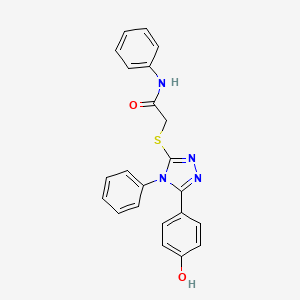
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(Ciclopropilamino)piridazina-3-carboxilato de etilo es un compuesto heterocíclico que pertenece a la familia de las piridazinas. Las piridazinas son conocidas por sus diversas actividades farmacológicas, que incluyen propiedades antimicrobianas, anticancerígenas y antiinflamatorias . Este compuesto presenta un anillo de piridazina sustituido con un grupo éster etílico en la posición 3 y un grupo ciclopropilamino en la posición 6, lo que lo convierte en un andamiaje valioso en química medicinal.
Métodos De Preparación
La síntesis de 6-(Ciclopropilamino)piridazina-3-carboxilato de etilo normalmente implica los siguientes pasos:
Formación del anillo de piridazina: El anillo de piridazina se puede sintetizar mediante la reacción de hidracina con una 1,4-dicetona o su equivalente.
Introducción del grupo ciclopropilamino: El grupo ciclopropilamino se puede introducir mediante reacciones de sustitución nucleofílica utilizando ciclopropilamina.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, a menudo utilizando catalizadores y condiciones de reacción controladas.
Análisis De Reacciones Químicas
El 6-(Ciclopropilamino)piridazina-3-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio, lo que da como resultado la reducción del grupo éster a un alcohol.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
El 6-(Ciclopropilamino)piridazina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química Medicinal: Sirve como un andamiaje para el desarrollo de nuevos fármacos con posibles actividades antimicrobianas, anticancerígenas y antiinflamatorias.
Estudios Biológicos: El compuesto se utiliza en estudios para comprender su interacción con objetivos biológicos y sus efectos en los procesos celulares.
Aplicaciones Industriales: Se utiliza en la síntesis de agroquímicos y otros compuestos de interés industrial.
Mecanismo De Acción
El mecanismo de acción del 6-(Ciclopropilamino)piridazina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
El 6-(Ciclopropilamino)piridazina-3-carboxilato de etilo se puede comparar con otros derivados de piridazina, como:
Zardaverina: Un agente antiplaquetario con un núcleo de piridazina similar.
Emorfazona: Un agente antiinflamatorio con una estructura de piridazina.
Piridabén: Un herbicida con un anillo de piridazina.
Estos compuestos comparten el núcleo de piridazina pero difieren en sus sustituyentes y actividades biológicas específicas, lo que destaca la versatilidad y singularidad del 6-(Ciclopropilamino)piridazina-3-carboxilato de etilo.
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)8-5-6-9(13-12-8)11-7-3-4-7/h5-7H,2-4H2,1H3,(H,11,13) |
Clave InChI |
PMBORVOYDGATNC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN=C(C=C1)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)






![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)
